2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
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Overview
Description
2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a heterocyclic compound that contains an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at room temperature . This method allows for the efficient production of the compound with moderate to excellent yields without the need for protective groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the isobutyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the development of energetic materials and fluorescent dyes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase and 5-lipoxygenase, which are involved in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A regioisomer with similar applications in medicinal chemistry and materials science.
1,3,4-Oxadiazole: Another regioisomer known for its biological activities.
1,2,5-Oxadiazole:
Uniqueness
2-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group and ethanamine chain contribute to its versatility in various applications .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C8H15N3O/c1-6(2)5-7-10-8(3-4-9)12-11-7/h6H,3-5,9H2,1-2H3 |
InChI Key |
JKXUTYMBGAHFND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CCN |
Origin of Product |
United States |
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